1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-9-5-6-10(12(8-9)20-2)13(16)15-7-3-4-11(15)14(17)18/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVWPEHEQFOSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxybenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and chemical analysis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid (CAS: 62522-92-3)
- Structure : Features a single methoxy group at the para position of the benzoyl moiety.
- Molecular Formula: C₁₃H₁₅NO₄ (MW: 249.27 g/mol) vs. C₁₄H₁₇NO₅ (estimated MW: ~295.3 g/mol for the target compound).
- This compound is available for research, unlike the discontinued target .
1-(2,4-Dimethylbenzoyl)pyrrolidine-2-carboxylic Acid (CAS: 1102854-98-7)
- Structure : Substitutes methoxy groups with methyl groups at the 2,4-positions.
- Molecular Weight : 247.30 g/mol.
- Impact : Methyl groups increase hydrophobicity, reducing aqueous solubility compared to methoxy-substituted analogs. This structural change may alter binding affinity in biological systems due to decreased polarity .
1-(2,4-Dinitrophenyl)pyrrolidine-2-carboxylic Acid (CAS: 1655-55-6)
- Structure : Replaces the benzoyl group with a 2,4-dinitrophenyl (DNP) moiety.
- Molecular Formula : C₁₁H₁₁N₃O₆ (MW: 281.23 g/mol).
- Impact : The strong electron-withdrawing nitro groups increase acidity (pKa ~1–2) and reactivity, making this compound useful as a protecting group in peptide synthesis. However, it is less stable under basic conditions compared to methoxy-substituted derivatives .
Modifications on the Pyrrolidine Core
1-[4-(Dimethylamino)benzoyl]-4-methoxypyrrolidine-2-carboxylic Acid
- Structure: Incorporates a dimethylamino group on the benzoyl ring and a methoxy group at the pyrrolidine 4-position.
- Molecular Weight : 292.33 g/mol.
- Impact: The dimethylamino group introduces basicity, enhancing solubility in acidic media. The additional methoxy on the pyrrolidine ring may restrict conformational flexibility, affecting interactions with biological targets .
Boc-Protected Analogs (e.g., (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid; CAS: 144069-70-5)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent.
- Molecular Weight : 291.34 g/mol.
- Impact : The Boc group enhances stability during synthetic processes, making these derivatives valuable in peptide synthesis. The phenyl group adds hydrophobicity, reducing aqueous solubility compared to the target compound .
Functional Group Additions
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
- Structure : Includes a sulfonyl-linked benzodioxine group and a hydroxyl group on the pyrrolidine ring.
- Impact : The sulfonyl group increases polarity and acidity, improving solubility in aqueous buffers. The hydroxyl group may participate in hydrogen bonding, enhancing interactions with enzymes or receptors .
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic Acid
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Solubility Trends : Methoxy and hydroxyl groups enhance aqueous solubility, while methyl and phenyl groups reduce it. For example, pyrrolidine-2-carboxylic acid (441 mg/mL solubility ) sees reduced solubility in acylated derivatives due to increased hydrophobicity.
- Biological Activity : Substituents like sulfonyl or benzodioxine groups (e.g., ) may improve binding to targets such as orexin receptors, as seen in related compounds .
- Synthetic Utility : Boc- and Cbz-protected analogs are critical in peptide synthesis, whereas nitro-substituted derivatives serve as protecting groups .
Biological Activity
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid (commonly referred to as DM-PCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DM-PCA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H17NO4
- CAS Number : 1103891-72-0
The compound features a pyrrolidine ring substituted with a carboxylic acid and a 2,4-dimethoxybenzoyl moiety. This unique structure is believed to contribute to its biological activity.
The biological activity of DM-PCA is primarily attributed to its ability to interact with various molecular targets within cells. The pyrrolidine moiety is known for its role in modulating enzyme activity, while the dimethoxybenzoyl group may enhance binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : DM-PCA has shown potential in inhibiting enzymes associated with cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors involved in inflammatory pathways.
Biological Activities
Research indicates that DM-PCA exhibits several significant biological activities:
Anticancer Activity
DM-PCA has been investigated for its anticancer properties, particularly against various tumor cell lines. Studies have shown that it can induce apoptosis and inhibit cell growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SJSA-1 | 0.22 | Strong antiproliferative |
| MCF-7 | 0.15 | Strong antiproliferative |
| A549 | 0.24 | Moderate antiproliferative |
These results suggest that DM-PCA may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies have indicated that DM-PCA possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the antitumor efficacy of DM-PCA in xenograft models using human tumor cells. The compound was administered orally at varying dosages, leading to significant tumor regression in treated groups compared to controls.
- Dosage : 100 mg/kg
- Tumor Regression : 87% in treated groups versus no regression in control groups.
This study highlights the potential of DM-PCA as an effective therapeutic agent in oncology .
Study 2: Pharmacokinetic Evaluation
Pharmacokinetic studies conducted in animal models demonstrated favorable absorption and distribution characteristics for DM-PCA. The compound exhibited a high peak plasma concentration (Cmax) and favorable area under the curve (AUC) values, indicating good bioavailability.
| Parameter | Value |
|---|---|
| Cmax (µg/L) | 8234 |
| AUC (h·µg/L) | 73603 |
These pharmacokinetic profiles suggest that DM-PCA could be effectively utilized in clinical settings with appropriate dosing regimens .
Q & A
Q. What are the key synthetic strategies for 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid?
The synthesis typically involves acylation of pyrrolidine-2-carboxylic acid derivatives with 2,4-dimethoxybenzoyl chloride. A multi-step approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using HOBt/DCC or EDC) to form an active ester intermediate.
- Step 2 : Coupling with 2,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in polar aprotic solvents like DMF or DCM.
- Step 3 : Purification via column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization. Yields can vary (30–70%) depending on reaction optimization, such as solvent choice and temperature (25–60°C) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 2,4-dimethoxybenzoyl moiety (e.g., aromatic protons at δ 6.4–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) and pyrrolidine ring protons.
- HPLC : To assess purity (>95% is typical for research-grade material).
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays).
- Stability : Stable at −20°C under inert conditions. Susceptible to hydrolysis under strongly acidic/basic conditions due to the ester and amide bonds .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence bioactivity?
The (S)-configuration at the pyrrolidine ring enhances binding affinity for targets like orexin receptors, as seen in structurally related compounds. For example, (S)-enantiomers of 1-acylpyrrolidine derivatives show sub-nanomolar antagonism, while (R)-enantiomers are inactive. Chiral resolution via HPLC (e.g., Chiralpak® columns) or asymmetric synthesis using Evans auxiliaries is critical for enantiopure production .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Molecular Docking : Predict interactions with target receptors (e.g., orexin receptors) by modeling the 2,4-dimethoxybenzoyl group’s hydrophobic interactions and the pyrrolidine ring’s hydrogen-bonding capacity.
- DFT Calculations : Optimize substituent effects (e.g., electron-donating methoxy groups) on reactivity and stability.
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments .
Q. How to address contradictions in reported synthetic yields or biological data?
- Methodological Variability : Differences in catalysts (e.g., DCC vs. EDC), solvent polarity, or reaction time can explain yield discrepancies. Systematic optimization via Design of Experiments (DoE) is recommended.
- Biological Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter IC₅₀ values. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
